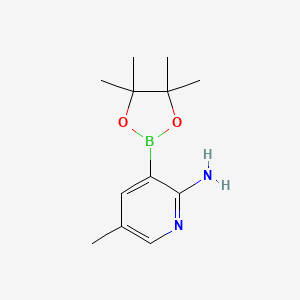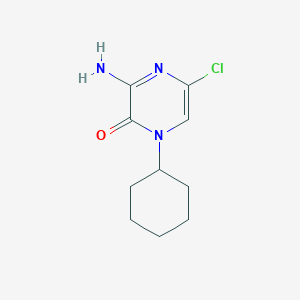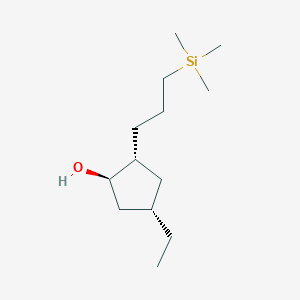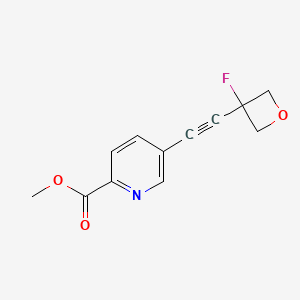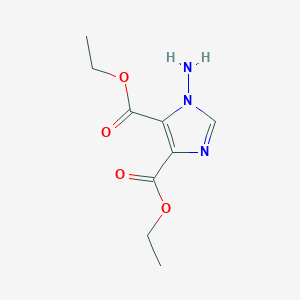
7-Methoxy-2,4-dimethyl-8-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2,4-dimethyl-8-nitroquinoline is a nitrogen-based heterocyclic aromatic compound It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,4-dimethyl-8-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 7-methoxy-2,4-dimethylquinoline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 8-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors provide better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. Additionally, the use of eco-friendly and reusable catalysts can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2,4-dimethyl-8-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the corresponding amine derivative.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions activated by the methoxy and nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of quinoline.
Substitution: Halogenated or sulfonated quinoline derivatives.
Scientific Research Applications
7-Methoxy-2,4-dimethyl-8-nitroquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe for detecting specific biomolecules.
Medicine: Quinoline derivatives, including this compound, are investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,4-dimethyl-8-nitroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and dimethyl groups may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure, lacking the methoxy, dimethyl, and nitro substitutions.
8-Nitroquinoline: Similar to 7-Methoxy-2,4-dimethyl-8-nitroquinoline but without the methoxy and dimethyl groups.
7-Methoxyquinoline: Lacks the nitro and dimethyl groups.
Uniqueness
This compound is unique due to the combined presence of methoxy, dimethyl, and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of substituents enhances its potential as a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
7-methoxy-2,4-dimethyl-8-nitroquinoline |
InChI |
InChI=1S/C12H12N2O3/c1-7-6-8(2)13-11-9(7)4-5-10(17-3)12(11)14(15)16/h4-6H,1-3H3 |
InChI Key |
DGRVAVJJQUPIPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2[N+](=O)[O-])OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-Methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11877474.png)
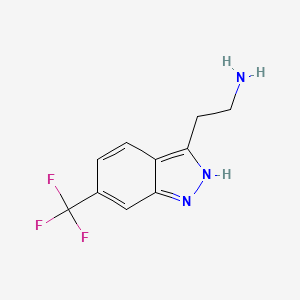


![3-(4-Fluorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11877507.png)
